Cas no 115712-88-4 (2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-)

2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)- structure
115712-88-4 structure
Product Name:2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-
CAS-Nr.:115712-88-4
MF:C18H23NO7
MW:365.377725839615
CID:228068
PubChem ID:15736564
Update Time:2025-04-19

2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-
    • 2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hex
    • ADONIFOLINE
    • (+)-Adonifoline
    • Senecionan-11,16-dione,12,13:19,20-diepoxy-15,20-dihydro-15-hydroxy-, (12x,13x)-
    • (7aR,12bR)-7a,8,9,11,12b,13-Hexahydro-5-hydroxy-4,15a-dimethyl-2H-1a,5-methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione
    • AKOS040760047
    • FS-6726
    • (1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione
    • 115712-88-4
    • HY-N1918
    • CS-0018229
    • (1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.1?,?.0?,(1)?.0(1)?,(2)?]henicos-14-ene-3,11-dione
    • (1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo(12.5.1.14,8.08,10.017,20)henicos-14-ene-3,11-dione
    • Inchi: 1S/C18H23NO7/c1-10-18(22)8-17(9-24-10)16(2,26-17)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3/t10?,12-,13-,16?,17?,18?/m1/s1
    • InChI-Schlüssel: MYOFCWPLRKBPJD-AQYQBICXSA-N
    • Lächelt: O1C2(C(=O)OCC3=CCN4CC[C@H]([C@H]43)OC(C3(C(C)OCC12C3)O)=O)C

Berechnete Eigenschaften

  • Genaue Masse: 365.14700
  • Monoisotopenmasse: 365.14745207g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 26
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 722
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 4
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topologische Polaroberfläche: 97.8Ų

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
  • Löslichkeit: Leicht löslich (32 g/l) (25°C),
  • PSA: 97.83000
  • LogP: -0.52520

2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A47530-5mg
Adonifoline
115712-88-4
5mg
¥1252.0 2021-09-10
TargetMol Chemicals
TL0011-1 mg
Adonifoline
115712-88-4 98%
1mg
¥ 1,840 2023-07-11
TargetMol Chemicals
TL0011-5 mg
Adonifoline
115712-88-4 98%
5mg
¥ 9,020 2023-07-11
TargetMol Chemicals
TL0011-1mg
Adonifoline
115712-88-4
1mg
¥ 1840 2024-07-20
TargetMol Chemicals
TL0011-5mg
Adonifoline
115712-88-4
5mg
¥ 9020 2024-07-20

2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)- Verwandte Literatur

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